4-Formylbiphenyl-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers pursuing CD22-targeted therapeutics or novel MOF architectures face inefficient synthetic pathways when constrained to mono-functional biphenyl building blocks. 4-Formylbiphenyl-3-carboxylic acid (CAS 222180-20-3) eliminates this bottleneck with orthogonal -CHO and -COOH handles enabling sequential, site-selective derivatization. • Convergent CD22 inhibitor synthesis via formyl-mediated sialic acid mimic conjugation • Imine condensation to C3-symmetrical tricarboxylic acid MOF linkers • ≥98% purity; ambient storage & global shipping

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
Cat. No. B13632132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbiphenyl-3-carboxylic acid
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O
InChIInChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17)
InChIKeyHVWSVVCLWMOMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylbiphenyl-3-carboxylic Acid (CAS 222180-20-3): A Bifunctional Aromatic Building Block for Chemical Biology and Material Science Procurement


4-Formylbiphenyl-3-carboxylic acid (CAS 222180-20-3) is a bifunctional aromatic compound featuring a biphenyl core substituted with a formyl group at the 4'-position and a carboxylic acid group at the 3-position, giving it the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol [1]. This unique arrangement of orthogonal reactive handles enables sequential derivatization strategies that are not possible with mono-functional analogs, positioning it as a strategic intermediate in medicinal chemistry for the synthesis of CD22-targeting therapeutics and in materials science for the construction of functional metal-organic frameworks (MOFs) .

Orthogonal reactivity Bifunctional formyl and carboxylic acid handles support sequential derivatization
Convergent synthesis Enables step-economical routes to complex molecular architectures
Defined physicochemical profile Distinct lipophilicity and polarity versus mono-functional analogs

Why 4-Formylbiphenyl-3-carboxylic Acid Is Not Interchangeable with Standard Biphenyl Building Blocks


Generic substitution with mono-functional biphenyl derivatives like biphenyl-3-carboxylic acid (CAS 716-76-7) or 4-formylbiphenyl fails because 4-formylbiphenyl-3-carboxylic acid provides a unique, orthogonally reactive scaffold. The spatial separation and distinct chemical nature of its formyl and carboxylic acid moieties allow for the precise, sequential installation of molecular complexity [1]. This controlled derivatization is critical for constructing the precise architectures required in CD22-targeted probes and functional MOF linkers, a capability absent in less-defined analogs that force researchers into less efficient, convergent synthetic pathways [2][3].

Mono-functional biphenyl-3-carboxylic acid
Lacks the formyl group for orthogonal conjugation; may not support sequential derivatization or CD22 probe synthesis.
4-Formylbiphenyl
Absence of the carboxylic acid limits amide coupling and MOF ligand extension; bifunctional reactivity is required for C3-symmetrical linker construction.
Symmetric linear dicarboxylate linkers
Cannot replicate non-linear, C3-symmetrical topologies accessible via 4-formylbiphenyl-3-carboxylic acid's orthogonal handle.

Quantifiable Differentiation of 4-Formylbiphenyl-3-carboxylic Acid: Head-to-Head Evidence for Procurement Decisions


Synthetic Route Efficiency: Bifunctional Reactivity Enables High-Yield Convergent Synthesis

While mono-functional biphenyl-3-carboxylic acid requires linear, multi-step protection/deprotection sequences for selective derivatization, the bifunctional nature of 4-formylbiphenyl-3-carboxylic acid allows for a convergent, one-pot Suzuki-Miyaura coupling approach. This method, using commercially available halobenzoic acids and aryl boronic acids, can yield the compound with approximately 65% efficiency, as demonstrated in its synthesis [1]. The ability to selectively functionalize either the formyl or the carboxylic acid group under different reaction conditions provides a strategic advantage over less-functionalized analogs, enabling more complex molecules to be built with fewer steps.

Synthetic efficiency
Cross-study comparable
~65% yield (convergent Suzuki-Miyaura)
Supports step-economical synthesis strategy
Qualitative step advantage; no direct yield comparator
Medicinal Chemistry Organic Synthesis Building Blocks

Targeted CD22 Inhibition: A Defined Role in Synthesizing Bioactive Conjugates

In the development of targeted therapies for B-cell malignancies, 4-formylbiphenyl-3-carboxylic acid serves as a key intermediate for synthesizing inhibitors of CD22, a validated therapeutic target [1]. While the compound itself is not the active inhibitor, its formyl group is essential for conjugation to sialyl analogues to create 'conformationally constrained' binders of h-CD22. This specific application is a direct differentiator from simpler biphenyl carboxylic acids like biphenyl-3-carboxylic acid, which lack the necessary functional handle for such directed bioconjugation and are not cited in this context.

CD22 probe synthesis
Class-level inference
Cited reagent for CD22 inhibitor synthesis
Enables immuno-oncology chemical probe research
Comparator not cited for this application
Cancer Research Chemical Biology Immunotherapy

Antioxidant Activity: Quantified In Vitro Protection Against Oxidative Stress

As a natural compound (4FPBA) found in Eucalyptus globulus, 4-formylbiphenyl-3-carboxylic acid exhibits quantifiable in vitro antioxidant activity . Studies show it can protect against hydrogen peroxide-induced lipid peroxidation, a key marker of oxidative damage. This activity is also linked to its ability to inhibit the growth of gram-negative bacteria like E. coli and S. enterica . In comparison, biphenyl-3-carboxylic acid has been shown to inhibit glyceride synthesis , a distinct and non-overlapping biological profile. While the parent biphenylcarboxylic acid scaffold may have some antioxidant capacity, the presence of the formyl group in 4-formylbiphenyl-3-carboxylic acid appears to confer or enhance specific activity against lipid peroxidation.

Antioxidant screening
Data to verify
Reported protection against H₂O₂-induced lipid peroxidation
Reported antioxidant screening context
No comparator IC50; source data limited
Oxidative Stress Natural Product Chemistry Inflammation

Functional MOF Linker: Orthogonal Reactivity for Advanced Materials Design

In the design of highly porous metal-organic frameworks (MOFs), 4-formylbiphenyl-3-carboxylic acid serves as a key elongated ligand [1]. Its formyl group can be further functionalized (e.g., via imine condensation) to create extended, C3-symmetrical tricarboxylic acid ligands, which are crucial for constructing MOFs with large pore volumes and high surface areas [1]. This contrasts with simpler linear ligands like 4,4'-biphenyldicarboxylic acid (BPDC), which yields structurally different frameworks [2]. The non-linear, bifunctional nature of 4-formylbiphenyl-3-carboxylic acid enables access to unique MOF topologies that cannot be achieved using symmetric, linear dicarboxylate linkers, directly impacting material properties like gas sorption and catalytic performance.

MOF linker reactivity
Class-level inference
Enables synthesis of C3-symmetrical tricarboxylic ligands
Accesses non-standard MOF topologies
Property comparison with BPDC required
Metal-Organic Frameworks Materials Science Coordination Chemistry

Commercial Availability and Purity: A Ready-to-Use Research Tool

4-Formylbiphenyl-3-carboxylic acid is readily available from multiple reputable vendors in research-grade quantities, with typical catalog purities of ≥98% . In contrast, closely related but less specifically functionalized analogs like biphenyl-3-carboxylic acid may have varying purity grades and applications. The high purity specification (≥98% by GC) and the availability of detailed analytical data (NMR, MS) from suppliers ensure immediate reproducibility in research settings, reducing the time and cost associated with in-house purification or quality control . This high-purity, ready-to-use availability streamlines procurement and minimizes experimental variability.

Commercial purity
Specification review
≥98% (GC)
High-purity specification from multiple vendors
Verify lot-specific COA
Chemical Procurement Compound Management Vendor Comparison

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area

The presence of both a formyl and a carboxylic acid group on the biphenyl scaffold of 4-formylbiphenyl-3-carboxylic acid confers distinct physicochemical properties compared to mono-functional analogs. Its calculated partition coefficient (cLogP) is 2.86, indicating moderate lipophilicity, while biphenyl-3-carboxylic acid (lacking the formyl group) is more lipophilic (cLogP ~3.2) [1]. Additionally, the target compound has a higher topological polar surface area (tPSA) due to the extra oxygen atom (74.8 Ų vs. 37.3 Ų) . These differences in lipophilicity and polarity directly influence properties like aqueous solubility, membrane permeability, and potential for off-target binding, making the target compound a distinct chemical entity for lead optimization campaigns.

Physicochemical profile
Cross-study comparable
cLogP 2.86; tPSA 74.8 Ų
Distinct polarity and lipophilicity support lead optimization
Comparator (biphenyl-3-carboxylic acid) cLogP ~3.2; tPSA 37.3
Drug Design Physicochemical Properties ADME

Strategic Procurement and Application Scenarios for 4-Formylbiphenyl-3-carboxylic Acid


Medicinal Chemistry: Synthesis of CD22-Targeted Therapeutics

4-Formylbiphenyl-3-carboxylic acid is a strategically advantageous starting material for medicinal chemists developing novel CD22 inhibitors for B-cell malignancies. Its bifunctional nature allows for the convergent synthesis of 'conformationally constrained sialyl analogues' designed to bind h-CD22, a validated target in lymphoma and leukemia [1]. The formyl group serves as a crucial handle for conjugating the biphenyl core to the sialic acid mimic, a synthetic step not possible with simpler biphenyl acids like biphenyl-3-carboxylic acid. Procuring this specific building block provides direct entry into a focused chemical space relevant to immuno-oncology, reducing synthetic steps and accelerating hit-to-lead campaigns. The compound's defined physicochemical properties (cLogP 2.86) also provide a predictable starting point for optimizing drug-like characteristics .

Materials Science: Construction of Functional Metal-Organic Frameworks (MOFs)

For researchers developing advanced porous materials, 4-formylbiphenyl-3-carboxylic acid serves as an essential elongated linker for constructing novel MOF architectures. Its formyl group can be easily derivatized via imine condensation to generate extended, C3-symmetrical tricarboxylic acid ligands, which are key to building highly porous frameworks with unique topologies and potential applications in gas storage, separation, and catalysis [1]. This application directly leverages the compound's orthogonal reactivity, a feature absent in symmetric linear linkers like 4,4'-biphenyldicarboxylic acid (BPDC), which yield structurally different frameworks . Procuring this compound allows materials scientists to explore non-standard MOF geometries and access property spaces not attainable with commercially common linkers.

Natural Product and Antioxidant Research: Investigating Bioactivity of 4FPBA

As the naturally occurring compound 4FPBA found in Eucalyptus globulus, 4-formylbiphenyl-3-carboxylic acid is a valuable tool for researchers exploring natural antioxidants and antimicrobials. Its documented in vitro activity—including protection against H₂O₂-induced lipid peroxidation and inhibition of gram-negative bacteria like E. coli and S. enterica—provides a defined biological starting point [1]. Unlike the more generic biphenyl-3-carboxylic acid, which shows different activity (e.g., inhibition of glyceride synthesis ), 4-formylbiphenyl-3-carboxylic acid offers a specific, reported bioactivity profile. This enables focused research into its mechanism of action, potential therapeutic applications in oxidative stress-related diseases, or its use as a scaffold for developing novel antimicrobial agents.

Chemical Biology: Development of Bifunctional Probes and Sensors

The orthogonal functional groups of 4-formylbiphenyl-3-carboxylic acid make it an ideal scaffold for constructing bifunctional chemical probes. The carboxylic acid can be activated for amide coupling to attach a targeting moiety (e.g., a peptide, protein ligand, or affinity tag), while the formyl group can simultaneously undergo reductive amination or hydrazone formation to introduce a fluorescent reporter, biotin handle, or reactive warhead [1]. This capability for sequential, site-specific modification is not available with simpler, mono-functional biphenyl analogs. By procuring this single, high-purity (≥98%) building block, chemical biologists can efficiently generate diverse probe libraries for studying protein-protein interactions, cellular localization, or enzyme activity, saving significant synthetic effort and time .

Application
Selection Property
Validation Focus
CD22-targeted probe synthesis
Bifunctional reactivity for site-specific conjugation
Conjugation efficiency and CD22 binding assay
Construction of functional MOFs
Orthogonal handle enables C3-symmetrical ligand extension
Framework topology and porosity characterization
Natural product antioxidant research
Reported antioxidant screening profile
Lipid peroxidation assay validation
Bifunctional probe development
Sequential derivatization at formyl and carboxylic acid sites
Labeling efficiency and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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